4-Thio-DU cep

Vue d'ensemble

Description

4-Thio-DU CEP is a potent compound used in research, particularly for studying urinary tract infections caused by bacteria . It acts by inhibiting the enzymes responsible for bacterial cell wall research and development, effectively stopping their growth .

Synthesis Analysis

The synthesis of 4-Thio-DU CEP involves a multi-step reaction . The first step involves a reaction with pyridine at 25°C, yielding an 87% result . The second step involves a reaction with tetrazole in acetonitrile at 25°C, yielding a 98% result .Molecular Structure Analysis

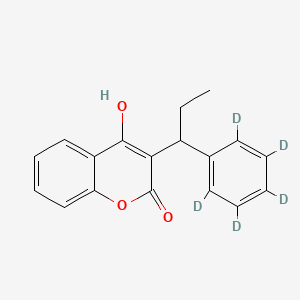

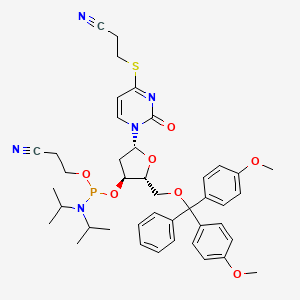

The molecular formula of 4-Thio-DU CEP is C42H50N5O7PS . Its molecular weight is 799.93 . The IUPAC name for this compound is 3-[[ (2R,3S,5R)-2-[[bis (4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di (propan-2-yl)amino]phosphanyl]oxypropanenitrile .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Thio-DU CEP are complex and involve multiple steps . The process involves reactions with pyridine and tetrazole in acetonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Thio-DU CEP include a molecular weight of 799.91 and a molecular formula of C42H50N5O7PS . The compound should be stored at 2-8°C in a dry, well-ventilated area, and protected from heat and stored away from oxidizing agents .Applications De Recherche Scientifique

1. ACAT Inhibitor Development

4,5-diaryl-2-(substituted thio)-1H-imidazoles, a series closely related to 4-Thio-DU cep, have been developed as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). This includes N'-(2,4-difluorophenyl)-N-[5-[(4,5-diaryl-1H-imidazol-2-yl)thio]pentyl]-N-heptylurea (DuP 128), which shows promising results as an intestinally active ACAT inhibitor, both in vitro and in vivo (Higley et al., 1994).

2. HIV-1 Entry Inhibition

A 35-mer of 4-thio-deoxyuridylate, (s(4)dU)(35), has demonstrated potent in vitro activity against HIV-1, including multi-drug resistant strains. This compound mediates its antiviral action by preventing virus attachment, offering potential as an HIV entry inhibitor (Horvath et al., 2005).

3. RNA Labeling and Purification

A method utilizing methanethiosulfonate (MTS) reagents for labeling and purifying 4-thiouridine (s(4)U)-containing RNA is described. This method provides higher yields and less biased enrichment compared to traditional methods, which is advantageous for studying global microRNA turnover and RNA populations in cells (Duffy et al., 2015).

4. siRNA Development

4'-thioribose containing small interfering RNAs (siRNAs) have been found to be highly potent and stable antisense constructs, especially when combined with 2'-O-alkyl modifications. These optimized 4'-thio-siRNAs show increased thermal and plasma stability, making them valuable for therapeutic applications (Dande et al., 2006).

5. Duplex Hybridization and Nuclease Sensitivity

Studies on 4'-thio-modified oligodeoxynucleotides reveal their capacity to form stable duplexes with DNA and RNA targets. These modifications do not significantly affect duplex specificity and offer high resistance to degradation by certain nucleases, presenting potential applications in genetic studies and therapies (Jones et al., 1996).

Mécanisme D'action

While the exact mechanism of action for 4-Thio-DU CEP is not explicitly stated in the search results, it is known that the compound acts by inhibiting the enzymes responsible for bacterial cell wall research and development . This effectively stops the growth of bacteria, making it useful in the research of urinary tract infections .

Propriétés

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N5O7PS/c1-30(2)47(31(3)4)55(52-26-10-23-43)54-37-28-40(46-25-22-39(45-41(46)48)56-27-11-24-44)53-38(37)29-51-42(32-12-8-7-9-13-32,33-14-18-35(49-5)19-15-33)34-16-20-36(50-6)21-17-34/h7-9,12-22,25,30-31,37-38,40H,10-11,26-29H2,1-6H3/t37-,38+,40+,55?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGHGLGGZJXMCQ-WVVVMPSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)SCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)SCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N5O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thio-DU cep | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

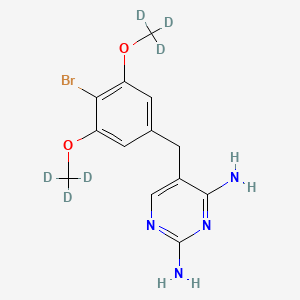

![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)